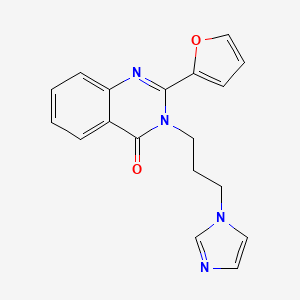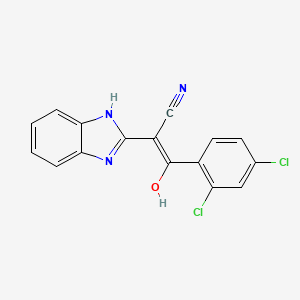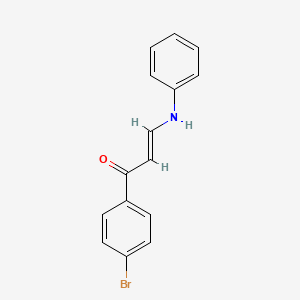![molecular formula C12H5ClN2S B10877300 2-[(3-Chloro-1-benzothiophen-2-yl)methylidene]propanedinitrile](/img/structure/B10877300.png)
2-[(3-Chloro-1-benzothiophen-2-yl)methylidene]propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-Chloro-1-benzothiophen-2-yl)methylene]malononitrile is a chemical compound belonging to the benzothiophene family Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-chloro-1-benzothiophen-2-yl)methylene]malononitrile typically involves the reaction of 3-chloro-1-benzothiophene-2-carbaldehyde with malononitrile. The reaction is usually carried out in the presence of a base, such as piperidine, under reflux conditions. The general reaction scheme is as follows:
3-chloro-1-benzothiophene-2-carbaldehyde+malononitrilepiperidine2-[(3-chloro-1-benzothiophen-2-yl)methylene]malononitrile
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimization of reaction conditions, scaling up of reactions, and purification techniques, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(3-Chloro-1-benzothiophen-2-yl)methylene]malononitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the benzothiophene ring can be substituted by nucleophiles.
Electrophilic Addition: The double bond in the methylene group can participate in electrophilic addition reactions.
Cyclization Reactions: The compound can undergo cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Electrophilic Addition: Reagents like bromine or hydrogen chloride can be employed.
Cyclization Reactions: Catalysts such as Lewis acids (e.g., aluminum chloride) can facilitate these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzothiophenes, while cyclization reactions can produce polycyclic compounds.
Applications De Recherche Scientifique
2-[(3-Chloro-1-benzothiophen-2-yl)methylene]malononitrile has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.
Biological Studies: It can be used to study the biological activity of benzothiophene derivatives, including their antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of 2-[(3-chloro-1-benzothiophen-2-yl)methylene]malononitrile is not well-documented. benzothiophene derivatives are known to interact with various molecular targets, including enzymes and receptors. The compound’s activity may involve inhibition of specific enzymes or modulation of receptor activity, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene
- 3-ethynyl-2-(thiophen-2-yl)benzo[b]thiophene
- 3-(2-aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene
Uniqueness
2-[(3-Chloro-1-benzothiophen-2-yl)methylene]malononitrile is unique due to the presence of the chloro and methylene malononitrile groups, which confer distinct chemical reactivity and potential biological activity. Compared to other benzothiophene derivatives, this compound may exhibit different pharmacological profiles and material properties, making it a valuable subject for further research.
Propriétés
Formule moléculaire |
C12H5ClN2S |
|---|---|
Poids moléculaire |
244.70 g/mol |
Nom IUPAC |
2-[(3-chloro-1-benzothiophen-2-yl)methylidene]propanedinitrile |
InChI |
InChI=1S/C12H5ClN2S/c13-12-9-3-1-2-4-10(9)16-11(12)5-8(6-14)7-15/h1-5H |
Clé InChI |
UQRFXIBTVHDMCO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C(S2)C=C(C#N)C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylpentanamide](/img/structure/B10877232.png)


![5,6-dimethyl-3-(2-methylpropyl)-7-(pyridin-3-yl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B10877259.png)
![4-({(1Z)-1-[1-(4-fluorophenyl)-5-oxo-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzenesulfonamide](/img/structure/B10877260.png)
![methyl {(4Z)-5-oxo-1-phenyl-4-[1-(pyridin-3-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B10877263.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}propylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10877269.png)
![methyl [(4Z)-1-(4-fluorophenyl)-4-{1-[(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10877270.png)
![methyl [(4Z)-1-(4-methoxyphenyl)-5-oxo-4-(1-{[2-(thiophen-2-yl)ethyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10877271.png)
![3,7-dibenzyl-5,6-diphenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B10877272.png)
![(4Z)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-2-(4-methoxyphenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10877289.png)
![N-(6-nitro-1,3-benzothiazol-2-yl)-2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanamide](/img/structure/B10877290.png)
![N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-methylphenoxy)acetamide](/img/structure/B10877294.png)
